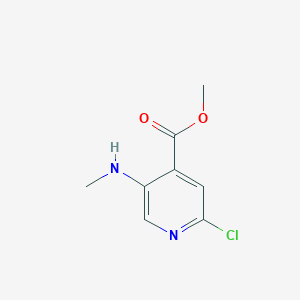

Methyl 2-chloro-5-(methylamino)isonicotinate

Description

Historical Context and Discovery

The development of methyl 2-chloro-5-(methylamino)isonicotinate emerges from the broader historical context of isonicotinic acid derivatives research, which began with the systematic investigation of pyridine carboxylic acids in the late 19th and early 20th centuries. Isonicotinic acid, the parent compound, was first identified as pyridine-4-carboxylic acid and distinguished from its structural isomers picolinic acid and nicotinic acid, which possess carboxyl groups at the 2- and 3-positions respectively. The commercial production of isonicotinic acid through ammoxidation of 4-picoline followed by hydrolysis established the foundation for subsequent derivative development.

The specific compound this compound, identified by Chemical Abstracts Service number 1034131-90-2, represents a more recent advancement in the field of substituted pyridine chemistry. The compound's development aligns with modern pharmaceutical chemistry requirements for building blocks that combine multiple functional groups within a single molecular framework. Research into catalyst-free microwave-assisted amination reactions has provided new synthetic approaches for creating such complex substituted pyridine derivatives, with regioselective amination reactions achieving yields exceeding 99% under optimized conditions.

The compound's emergence reflects the ongoing evolution of organic synthetic methodologies, particularly in the development of mild reaction conditions that avoid harsh catalysts while maintaining high selectivity and yield. Contemporary research has focused on establishing efficient synthetic routes that can be scaled for industrial applications while maintaining the structural integrity of sensitive functional groups.

Significance in Organic Chemistry

This compound occupies a unique position in organic chemistry due to its multifunctional nature, incorporating both electron-withdrawing and electron-donating substituents on the pyridine ring system. The compound's significance extends beyond its individual properties to encompass its role as a versatile intermediate in pharmaceutical synthesis and advanced organic transformations. The presence of both chloro and methylamino substituents creates opportunities for selective chemical modifications, enabling chemists to access complex molecular architectures through controlled sequential reactions.

The compound's ester functionality provides additional synthetic versatility, allowing for transformation into various derivatives including amides, carboxylic acids, and other functionalized products. This characteristic makes it particularly valuable in medicinal chemistry applications where structural diversity is essential for biological activity optimization. The methylamino group enhances lipophilicity while potentially facilitating membrane penetration and receptor binding interactions, characteristics that are highly sought after in pharmaceutical intermediate design.

From a mechanistic perspective, the compound's structure allows for investigation of electronic effects in substituted pyridine systems. The chloro substituent at the 2-position and the methylamino group at the 5-position create distinct electronic environments that influence reactivity patterns and selectivity in chemical transformations. Research has demonstrated that such positioning can significantly affect both the kinetics and thermodynamics of reactions involving the pyridine ring system.

The compound also serves as a model system for understanding regioselectivity in substituted pyridine chemistry, contributing to the broader understanding of how substituent effects influence chemical behavior in heterocyclic systems.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for substituted pyridine derivatives. The compound's systematic name, methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, clearly indicates the structural features and substitution pattern. The base structure derives from isonicotinic acid, which is pyridine-4-carboxylic acid, with the carboxylic acid functionality converted to a methyl ester.

Table 1: Chemical Identification and Classification Data

The compound belongs to the broader classification of isonicotinate derivatives, which are characterized by the presence of an ester group at the 4-position of the pyridine ring. Within this family, it is further classified as a disubstituted derivative, with substituents at both the 2- and 5-positions of the pyridine ring. The chloro substituent at position 2 places it within the category of halogenated pyridine derivatives, while the methylamino group at position 5 classifies it as an amino-substituted compound.

The compound's classification as a pharmaceutical intermediate reflects its utility in drug synthesis pathways, where it serves as a building block for more complex molecular structures. This classification is supported by its structural features, which include multiple reactive sites that can undergo selective transformations under appropriate reaction conditions.

Research Objectives and Scope

Current research objectives surrounding this compound encompass several interconnected areas of investigation, ranging from fundamental chemical characterization to applied synthetic methodology development. Primary research focus areas include comprehensive structural analysis using advanced spectroscopic techniques, detailed investigation of chemical reactivity patterns, and development of efficient synthetic methodologies for compound preparation and functionalization.

Computational chemistry studies represent a significant component of current research efforts, with investigations focusing on electronic structure calculations, molecular orbital analysis, and prediction of chemical reactivity patterns. These studies aim to understand the electronic effects of the chloro and methylamino substituents on the pyridine ring system and how these effects influence chemical behavior and selectivity in various transformations.

Table 2: Research Focus Areas and Computational Properties

Synthetic methodology research focuses on developing environmentally friendly and economically viable preparation methods, building upon advances in catalyst-free reaction conditions and microwave-assisted synthesis. These efforts aim to establish scalable processes that can meet industrial requirements while maintaining high product purity and yield. Investigation of the compound's behavior under various reaction conditions provides essential data for understanding its stability and compatibility with different synthetic transformations.

Properties

IUPAC Name |

methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWREPUJGGHYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Intermediates :

- This compound is primarily utilized as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

-

Biological Activity :

- Preliminary studies indicate that derivatives of methyl 2-chloro-5-(methylamino)isonicotinate exhibit significant antibacterial and antifungal properties. The methylamino group enhances interaction with biological systems, potentially influencing pharmacological profiles.

- Cancer Research :

- Inflammatory Diseases :

Table 1: Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-(methylamino)isonicotinate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The following table summarizes critical differences between Methyl 2-chloro-5-(methylamino)isonicotinate and its analogs:

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity

- Electron-Donating vs. In contrast, analogs like Methyl 2-chloro-5-(trifluoromethyl)isonicotinate feature a strongly electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the pyridine ring, favoring reactions with nucleophiles . Halogen Variations: Replacing chlorine with iodine (as in Methyl 2-chloro-5-iodonicotinate) significantly increases molecular weight and polarizability, making the compound more reactive in cross-coupling reactions such as Stille or Negishi couplings .

Ester Group Modifications

- Ethyl vs. Methyl Esters: Ethyl 2-(benzylamino)-5-chloronicotinate incorporates an ethyl ester, which enhances lipid solubility compared to methyl esters. This modification could improve bioavailability in drug design but may reduce metabolic stability due to slower esterase cleavage .

Steric and Electronic Effects of Bulky Groups

- This contrasts with the smaller methylamino group in the target compound, which offers minimal steric interference .

Biological Activity

Introduction

Methyl 2-chloro-5-(methylamino)isonicotinate is a chemical compound belonging to the class of isonicotinate derivatives. Its structure includes a pyridine ring, a chlorine atom at the second position, and a methylamino group at the fifth position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C9H10ClN2O2

- Molecular Weight : Approximately 214.65 g/mol

The presence of the methylamino group enhances its interaction with biological systems, potentially influencing its pharmacological profile.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has been studied for its antibacterial and antifungal properties. The structural characteristics contribute to its efficacy against various pathogens, making it a candidate for therapeutic applications in infectious diseases.

- Mechanism of Action : The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets, influencing cellular processes such as mitosis and apoptosis.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

| Study | Findings |

|---|---|

| In vitro studies | Showed significant inhibition of cancer cell lines, indicating potential as an anticancer agent. |

| Antimicrobial assays | Demonstrated activity against both bacterial and fungal strains, with varying degrees of effectiveness depending on the concentration used. |

| Mechanistic studies | Suggested involvement in apoptotic pathways and disruption of mitotic spindle formation in cancer cells. |

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on various cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value in the micromolar range. The compound induced apoptosis as evidenced by increased levels of caspase activation and PARP cleavage.

-

Case Study on Antimicrobial Activity :

- In a comparative study against standard antibiotics, this compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Q & A

Q. What are the key synthetic routes for Methyl 2-chloro-5-(methylamino)isonicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Start with 2-chloro-5-nitroisonicotinic acid; reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .

- Step 2 : Methylate the amine using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Esterify the carboxylic acid group with methanol under acidic conditions (H₂SO₄ or HCl) .

Optimization requires monitoring reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for solubility) and temperature (60–80°C for methylation) to improve yields.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methylamino at C5, chloro at C2) and ester functionality.

- LC-MS : Confirm molecular ion ([M+H]⁺) and check for impurities (e.g., unreacted starting materials).

- Elemental Analysis : Match experimental vs. theoretical C/H/N/Cl ratios .

Purity ≥95% is typically required for biological assays; use HPLC with a C18 column (acetonitrile/water gradient) for quantification.

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Temperature : Store at 4°C (short-term), -20°C (long-term), and 25°C (degradation control).

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor via HPLC .

- pH Stability : Dissolve in buffers (pH 3–9) and analyze degradation products after 24 hours.

Report degradation kinetics (e.g., t₁/₂) and identify major impurities using LC-MS/MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary methylamino groups) .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Data Analysis : Corrogate activity with electronic (Hammett σ) and steric (Taft Es) parameters using multivariate regression .

Include negative controls (e.g., unmodified scaffold) and validate results across ≥3 biological replicates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and assess heterogeneity via I² statistics .

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, buffer composition) to minimize variability .

- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR vs. enzymatic assays) .

Publish detailed protocols to enhance reproducibility .

Q. How can computational modeling predict the binding mode of this compound to protein targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with Asp86, hydrophobic contacts with Phe124) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.

Validate predictions with mutagenesis (e.g., alanine scanning of predicted residues) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s toxicity profile?

- Methodological Answer :

- In Vitro : Use HepG2 cells for hepatic toxicity (measure ALT/AST release) and hERG assay for cardiotoxicity .

- In Vivo : Administer to rodents (10–100 mg/kg) for 28 days; monitor organ histopathology and serum biomarkers.

Compare results to positive controls (e.g., doxorubicin for cardiotoxicity) and calculate therapeutic index (LD₅₀/ED₅₀) .

Q. How can researchers design hypothesis-driven studies to explore this compound’s role in novel biochemical pathways?

- Methodological Answer :

- Omics Integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated vs. untreated cells.

- Pathway Enrichment : Use tools like DAVID or GSEA to identify overrepresented pathways (e.g., MAPK signaling) .

Validate hypotheses via siRNA knockdown or CRISPR-Cas9 knockout of key pathway genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.